molecular formula C5H10N2O6 B14167744 1,5-Pentanediol, dinitrate CAS No. 3457-92-9

1,5-Pentanediol, dinitrate

Cat. No.: B14167744
CAS No.: 3457-92-9
M. Wt: 194.14 g/mol
InChI Key: MIYIEPHJPVBSEV-UHFFFAOYSA-N
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Description

1,5-Pentanediol, dinitrate is an organic compound with the molecular formula C5H10N2O6 It is a derivative of 1,5-pentanediol, where both hydroxyl groups are replaced by nitrate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol, dinitrate can be synthesized through the nitration of 1,5-pentanediol. The process typically involves the reaction of 1,5-pentanediol with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the dinitrate compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, dinitrate undergoes several types of chemical reactions, including:

    Oxidation: The nitrate groups can be oxidized to form nitro compounds.

    Reduction: The nitrate groups can be reduced to form hydroxyl groups, regenerating 1,5-pentanediol.

    Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the nitrate groups under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of 1,5-pentanediol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,5-Pentanediol, dinitrate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-pentanediol, dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The molecular targets and pathways involved include:

    Nitric oxide synthase (NOS): Enzyme responsible for the production of nitric oxide.

    Guanylate cyclase: Enzyme activated by nitric oxide, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various cellular responses.

Comparison with Similar Compounds

1,5-Pentanediol, dinitrate can be compared with other similar compounds, such as:

    1,4-Butanediol, dinitrate: Similar structure but with one less methylene group. It has different physical and chemical properties.

    1,6-Hexanediol, dinitrate: Similar structure but with one more methylene group. It has different reactivity and applications.

    1,3-Propanediol, dinitrate: Shorter chain length, leading to different properties and uses.

Properties

CAS No.

3457-92-9

Molecular Formula

C5H10N2O6

Molecular Weight

194.14 g/mol

IUPAC Name

5-nitrooxypentyl nitrate

InChI

InChI=1S/C5H10N2O6/c8-6(9)12-4-2-1-3-5-13-7(10)11/h1-5H2

InChI Key

MIYIEPHJPVBSEV-UHFFFAOYSA-N

Canonical SMILES

C(CCO[N+](=O)[O-])CCO[N+](=O)[O-]

Origin of Product

United States

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